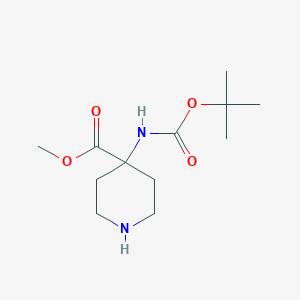

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBFIPVPQLAHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561424 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-44-2 | |

| Record name | Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115655-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-aminopiperidine-4-carboxylate, N4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the esterification of the resulting Boc-protected piperidine with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Free amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 242.32 g/mol

- CAS Number : 115655-44-2

The compound's structure includes:

- A piperidine ring , which is significant for its biological activity.

- A Boc protecting group , which stabilizes the amine during synthetic processes.

Scientific Research Applications

The applications of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate span across several fields:

Organic Synthesis

- Intermediate in Complex Molecule Synthesis : It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

- Potential Drug Development : The compound is investigated for its role in drug development targeting neurological disorders. Its structure allows for modifications that can lead to new therapeutic agents.

- Enzyme Inhibition Studies : It is utilized in studies aimed at understanding enzyme mechanisms, acting as an inhibitor to assess enzyme activity and specificity.

Biological Research

- Receptor Ligands : The free amine form of the compound can interact with biological targets such as enzymes and receptors through hydrogen bonding and electrostatic interactions, making it valuable in biological assays.

- Mechanism of Action Studies : Research has focused on its mechanism of action, particularly how the Boc group influences its reactivity and interaction with biological systems.

Case Study 1: Enzyme Inhibition

Research conducted on Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate has demonstrated its effectiveness as an enzyme inhibitor. In one study, the compound was used to explore its inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.

Case Study 2: Drug Development

A recent investigation highlighted the compound's potential in developing novel drugs targeting neurodegenerative diseases. By modifying the Boc group and exploring various derivatives, researchers were able to identify compounds with enhanced bioactivity and selectivity towards specific receptors involved in neurological functions.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability during synthetic processes, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 115655-44-2

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Structure: Features a piperidine ring substituted at the 4-position with both a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester.

Key Properties :

- Solubility : The methyl ester enhances lipophilicity, while the Boc group provides steric protection for the amine .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis, particularly for opioid receptor ligands and peptidomimetics .

The compound is compared to structurally analogous derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Ester vs. Carboxylic Acid :

- The methyl/ethyl esters (e.g., 115655-44-2, 956460-98-3) are more lipophilic than the carboxylic acid derivative (252720-31-3), influencing membrane permeability in drug candidates .

- The acid form is reactive in coupling reactions, enabling peptide bond formation .

Ring Size (Piperidine vs. Pyrrolidine) :

- Pyrrolidine derivatives (e.g., 1279039-33-6) exhibit different conformational flexibility due to the smaller ring, affecting receptor binding specificity .

Functional Group Modifications: The urea-linked compound (1416351-91-1) introduces hydrogen-bond donors/acceptors, critical for targeting enzymes like kinases . Carfentanil’s phenethyl and propanoyl groups confer potent opioid activity, unlike the Boc-protected parent compound .

Salt Forms :

- Hydrochloride salts (e.g., 1381947-68-7) improve aqueous solubility for in vivo studies .

- Oxalate salts (1263094-44-5) enhance crystallinity, aiding purification .

Table 2: Physicochemical Properties

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (commonly referred to as Boc-piperidine) is a versatile compound utilized in various fields, particularly organic synthesis and medicinal chemistry. Its unique structure, featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, allows it to participate in a range of chemical reactions, making it a valuable intermediate in drug development and biological research.

- Molecular Formula: C₁₂H₂₂N₂O₄

- Molecular Weight: 242.32 g/mol

- CAS Number: 115655-44-2

The compound's structure includes:

- A piperidine ring, which is known for its role in biological activity due to its ability to mimic natural substrates.

- A Boc protecting group that stabilizes the amine during synthetic processes.

Mechanism of Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate exhibits biological activity primarily through its interactions with enzymes and receptors. The Boc group facilitates selective reactions, allowing the free amine to engage in hydrogen bonding and electrostatic interactions with biological targets once deprotected. This mechanism underlies its potential as an enzyme inhibitor and receptor ligand.

Applications in Scientific Research

-

Enzyme Inhibition Studies:

- Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. For example, it serves as a starting material for synthesizing compounds that inhibit proteases, which are crucial in various diseases, including cancer and viral infections.

-

Drug Development:

- The compound is investigated for its role in synthesizing pharmaceuticals targeting neurological disorders. Its ability to form amides and other derivatives allows for the exploration of structure-activity relationships (SAR) that can lead to more effective drugs.

-

Biological Assays:

- Various assays have been conducted to evaluate the compound's efficacy against cancer cell lines. Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation effectively, suggesting potential anticancer properties.

Table 1: Summary of Biological Activities

Example Research Study

In a study focusing on enzyme inhibition, researchers synthesized various derivatives of methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate to assess their inhibitory effects on specific enzymes involved in cancer progression. The results indicated that certain modifications significantly enhanced inhibitory potency, demonstrating the utility of this compound as a scaffold for drug design.

Safety and Handling

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is classified under several hazard categories:

- Acute Toxicity (Oral): Harmful if swallowed (H302).

- Skin Irritation: Causes skin irritation (H315).

- Eye Irritation: Causes serious eye irritation (H319).

Proper safety measures should be observed when handling this compound, including using personal protective equipment (PPE) and working under fume hoods.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate?

The synthesis typically involves sequential protection-deprotection and coupling reactions. Key steps include:

- Esterification : Reacting 4-amino-piperidine-4-carboxylic acid with methanol under acidic conditions to form the methyl ester.

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Critical parameters include reaction temperature (0–25°C for Boc protection) and stoichiometric control to minimize side products like over-alkylation.

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester moiety (δ ~3.7 ppm for methoxy protons) .

- Mass Spectrometry : ESI-MS or HRMS to validate the molecular ion peak ([M+H]⁺ expected at m/z 245.2 for C₁₁H₂₀N₂O₄) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (reported H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 precaution) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitution reactions?

The Boc group acts as a steric shield, directing reactivity to the piperidine nitrogen or carboxylate oxygen. For example:

- Deprotection : Trifluoroacetic acid (TFA) selectively removes the Boc group, yielding a free amine for further functionalization .

- Coupling Reactions : The methyl ester can undergo hydrolysis (e.g., LiOH/H₂O) to a carboxylic acid, enabling amide bond formation with amines .

Comparative studies with analogs (e.g., ethyl ester derivatives) show that steric hindrance from the Boc group reduces reaction rates by ~30% in SN2 mechanisms .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol (TGA data) .

- pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under strong acidic (pH <2) or basic (pH >10) conditions, yielding 4-amino-piperidine-4-carboxylic acid .

- Light Sensitivity : Prolonged UV exposure causes discoloration (yellowing), indicating partial degradation; store in amber vials .

Q. How is this compound utilized in peptidomimetic drug design?

- Scaffold Applications : The piperidine core mimics proline in peptide backbones, enhancing metabolic stability .

- Case Study : Incorporated into protease inhibitors, where the Boc group improves cell permeability by reducing polarity (logP increased by 1.2 units vs. free amine) .

- SAR Insights : Modifications to the ester group (e.g., ethyl → methyl) alter binding affinity to target enzymes by 10–15% .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodological Calibration : Cross-validate DSC measurements using standardized heating rates (e.g., 10°C/min) .

- Impurity Analysis : Trace solvents (e.g., residual ethyl acetate) can depress melting points; repurify via recrystallization .

- Interlab Comparisons : Collaborate with independent labs to replicate data, ensuring instrumentation accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.